molecular formula C22H19F3N2O3 B2773529 N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 1004393-48-9

N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2773529
CAS RN: 1004393-48-9
M. Wt: 416.4
InChI Key: XQGHGUFSRPIIGA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing similar compounds have been reported . For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The negative charges are gathered around certain atoms in the group, indicating that this structure is a possible nucleophilic attack site .


Chemical Reactions Analysis

The chemical reactions involving this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in their structure . In the mass spectrum, a peak appears at m/z = 355.2 (M+H)+, which conforms with its molecular formula .

Scientific Research Applications

Discovery and Synthesis

The compound has been the subject of research primarily in the field of medicinal chemistry. One example is the discovery of N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent and selective Met kinase inhibitors. These compounds, including analogues similar to the specified compound, demonstrated tumor stasis in cancer models and have progressed to clinical trials due to their pharmacokinetic and safety profiles (Schroeder et al., 2009).

Polymorphism Studies

The study of polymorphic modifications of similar compounds, like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals insights into their structural chemistry. These investigations, which include crystallographic analyses, contribute to understanding the physical properties and stability of such compounds, impacting their formulation in pharmaceutical applications (Shishkina et al., 2018).

Cytotoxicity Analysis

Research into the cytotoxic properties of related compounds, like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, has been conducted to evaluate their potential as cancer therapeutics. Such studies involve synthesizing various analogues and assessing their in vitro activity against cancer cells, thus contributing to the development of new anticancer agents (Hassan et al., 2014).

Structural and Conformational Analysis

The crystal structure and molecular conformation of compounds like solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been examined. Such research is crucial for understanding the molecular geometry and potential biological interactions of these compounds, which can be used to predict their behavior in biological systems (Banerjee et al., 2002).

Novel Synthesis Methods

Innovative approaches to synthesizing related compounds have been explored. For example, the creation of N-methoxy-N-methylamides (Weinreb amides) from 4,6-pyrimidyl urethane and Grignard reagents represents a significant advancement in synthetic methodology, offering high yields and novel pathways for producing these types of compounds (Lee, 2007).

Mechanism of Action

The biological activities of this compound and its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future directions of research on this compound and its derivatives are promising. It’s expected that many novel applications will be discovered in the future . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-14-6-8-19(30-2)18(10-14)26-21(29)16-7-9-20(28)27(13-16)12-15-4-3-5-17(11-15)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGHGUFSRPIIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

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